molecular formula C13H19ClN2O B1390038 1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride CAS No. 1185112-95-1

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride

Cat. No.: B1390038
CAS No.: 1185112-95-1
M. Wt: 254.75 g/mol
InChI Key: WKPDWJVAFZQFGT-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is a chemical compound with a complex structure that includes an indole ring substituted with a methoxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of an indole derivative with 2-methoxyethyl chloride under basic conditions, followed by further functionalization to introduce the dimethyl groups. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A related compound with similar functional groups but different overall structure and properties.

    Propylene glycol methyl ether: Another compound with a methoxy group, used primarily as a solvent.

Uniqueness

1-(2-Methoxy-ethyl)-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dimethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-9-10(2)15(6-7-16-3)13-5-4-11(14)8-12(9)13;/h4-5,8H,6-7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPDWJVAFZQFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)N)CCOC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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